2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid
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Overview
Description
2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid is a synthetic organic compound with a complex molecular structure. It is primarily used in research and development within the pharmaceutical and chemical industries. The compound’s unique spirocyclic structure, which includes an oxaspiro ring, makes it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable diol with a carbonyl compound under acidic or basic conditions.
Introduction of the Oxaspiro Ring: The oxaspiro ring is introduced by reacting the spirocyclic intermediate with an appropriate epoxide or halohydrin under basic conditions.
Esterification: The final step involves the esterification of the intermediate with 2-methylpropan-2-yl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or spirocyclic positions using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium alkoxide in alcohol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The oxaspiro ring and ester groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octan-5-yl]acetic acid
- 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl]acetic acid
Uniqueness
The unique spirocyclic structure and the presence of the oxaspiro ring distinguish 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid from other similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-13(2,3)19-12(17)9-7-14(8-9)5-4-10(18-14)6-11(15)16/h9-10H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJHZPLGWXELBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(C1)CCC(O2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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